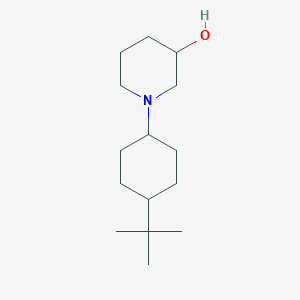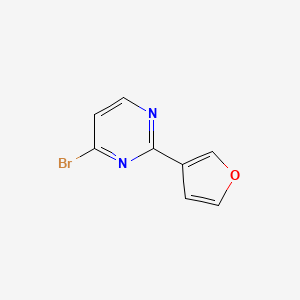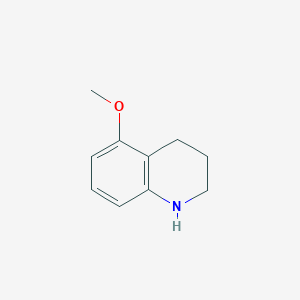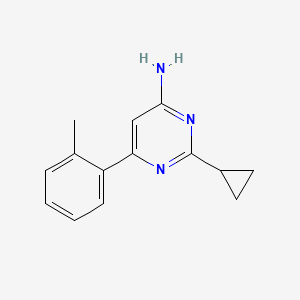![molecular formula C15H16N2O5 B1463299 1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate CAS No. 1228666-48-5](/img/structure/B1463299.png)
1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Descripción general
Descripción
“1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate” is a heterocyclic compound with the empirical formula C15H16N2O5 . It’s a solid substance with a molecular weight of 304.30 .
Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 304.30 . The CAS Number is 1228666-48-5 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its reactive formyl group makes it a valuable precursor in the formation of amides and esters, which are foundational in creating a wide array of organic compounds .
Pharmaceutical Research
In pharmaceutical research, the tert-butyl and methyl groups of this compound can be used to modify the hydrophobicity of potential drug molecules. This modification can significantly alter the pharmacokinetics and pharmacodynamics of these molecules, leading to the development of new medications .
Material Science
The pyrrolo[2,3-b]pyridine core is structurally significant in material science. It can be incorporated into polymers or small molecules that have applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells .
Catalysis
The compound’s dicarboxylate moiety can act as a ligand in catalytic complexes. These complexes can be employed in various catalytic reactions, including but not limited to, asymmetric synthesis and oxidation reactions .
Biological Activity Studies
Due to its heterocyclic nature, this compound can be used in the study of biological activities. It can serve as a scaffold for developing new compounds with potential antibacterial, antifungal, or anticancer properties .
Agrochemical Development
The structural motifs present in 1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]-pyridine-1,3-dicarboxylate are often found in agrochemicals. Researchers can use this compound to synthesize new herbicides, pesticides, and fungicides with improved efficacy and reduced environmental impact .
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound “1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]-pyridine-1,3-dicarboxylate” is a pyrrolopyridine derivative. Pyrrolopyridines are a significant class of heterocyclic compounds that have been found to exhibit a wide range of biological activities . They are often used as building blocks in the synthesis of various biologically active compounds .
Mode of Action
These interactions can lead to various changes in the target molecules, potentially altering their function .
Biochemical Pathways
Pyrrolopyridines can be involved in a variety of biochemical pathways due to their versatile structure. They can act as inhibitors or activators of certain enzymes, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its structure and the presence of functional groups. The tert-butyl and methyl groups in “1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]-pyridine-1,3-dicarboxylate” could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by pyrrolopyridines, the effects could potentially be diverse .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The stability of “1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]-pyridine-1,3-dicarboxylate” could potentially be affected by these factors .
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-formylpyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-15(2,3)22-14(20)17-7-10(13(19)21-4)11-9(8-18)5-6-16-12(11)17/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFBOMUFVCYKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CN=C21)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678417 | |
| Record name | 1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
CAS RN |
1228666-48-5 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




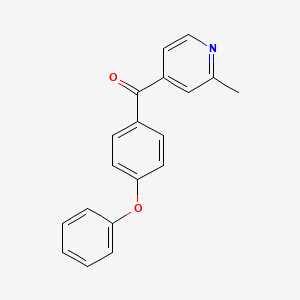
![Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate](/img/structure/B1463220.png)
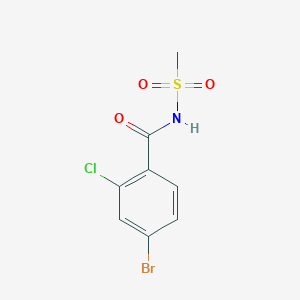
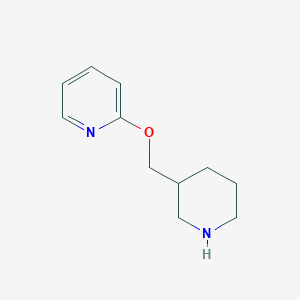
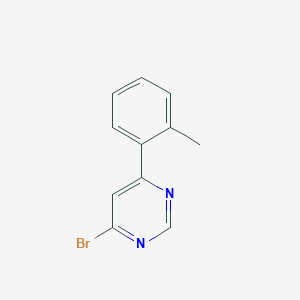

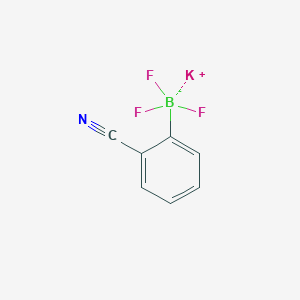
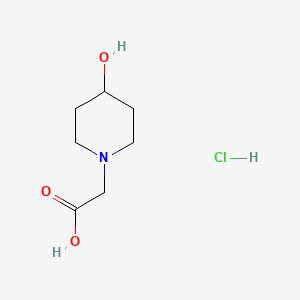
![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)
